![molecular formula C15H16F3N3O B7359364 N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359364.png)
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide, also known as AKB-48, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2012 and has since been used in various research studies to investigate its properties and effects.
Wirkmechanismus
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide acts on the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain perception, inflammation, and immune function. N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide binds to these receptors and activates them, leading to the release of neurotransmitters and other signaling molecules that produce its effects.
Biochemical and Physiological Effects:
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been found to produce a range of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation through its action on the cannabinoid receptors, making it a potential alternative to traditional pain medications. Additionally, N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been found to modulate the immune system, with studies showing its ability to suppress inflammatory responses and enhance immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without interference from other signaling pathways. However, the use of N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide in lab experiments is limited by its potential for abuse and dependence, as well as its potential toxicity and side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis. N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been found to have anticonvulsant properties and may be effective in reducing seizure activity in these conditions. Additionally, N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide may have potential as a treatment for addiction and substance abuse, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the therapeutic potential of N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide and its limitations and risks.
Synthesemethoden
The synthesis of N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with 4-(trifluoromethyl)cyclohexanone in the presence of a base and a catalyst. The resulting product is then treated with an amine to form the final compound. This method has been optimized and modified by various researchers to improve the yield and purity of N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain conditions. Additionally, N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been found to exhibit anti-tumor properties, with studies showing its ability to inhibit cancer cell growth and induce apoptosis.
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c16-15(17,18)9-5-7-10(8-6-9)19-14(22)13-11-3-1-2-4-12(11)20-21-13/h1-4,9-10H,5-8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLOIFZCZKTJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

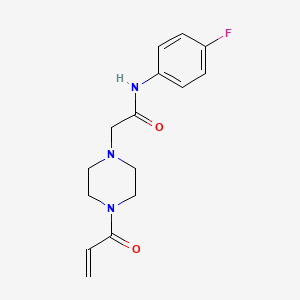
![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)
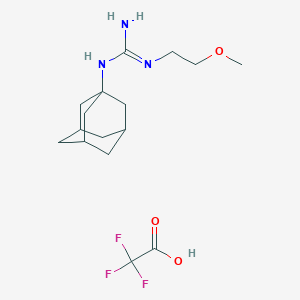
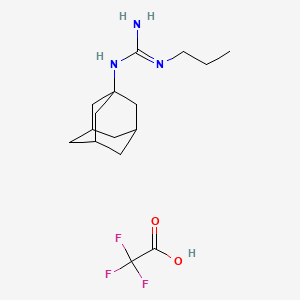
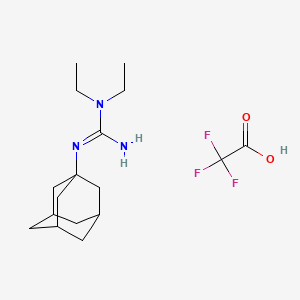
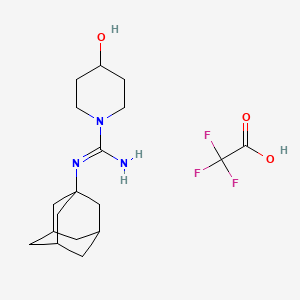
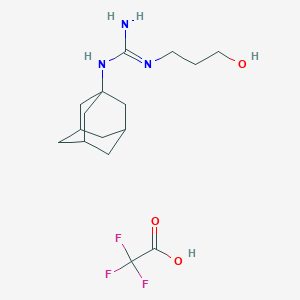
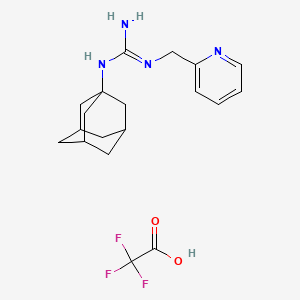
![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)
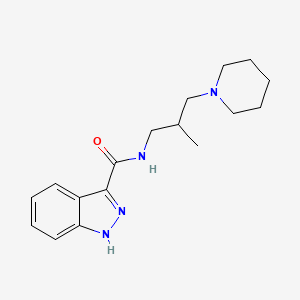
![2-[2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7359370.png)
![N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
![5-methoxy-2-[[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7359387.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea](/img/structure/B7359388.png)